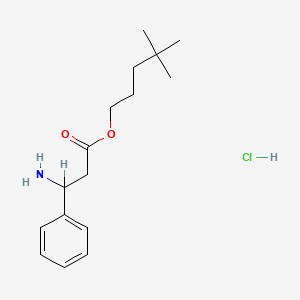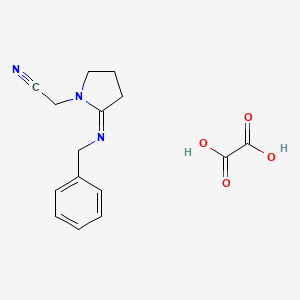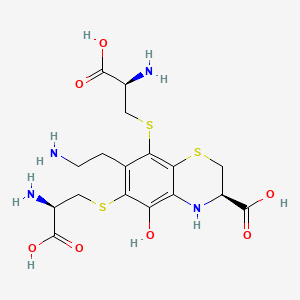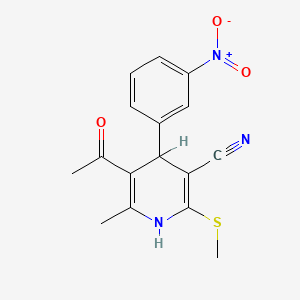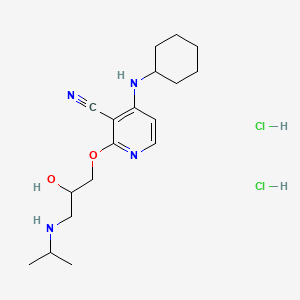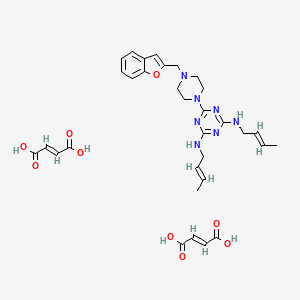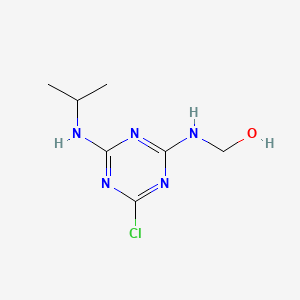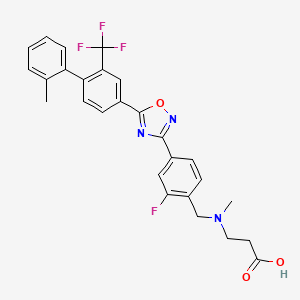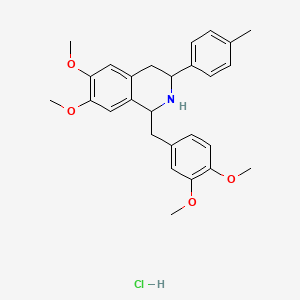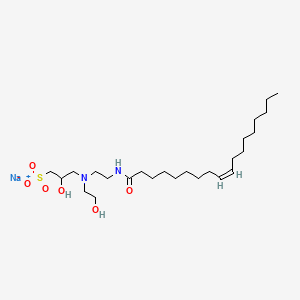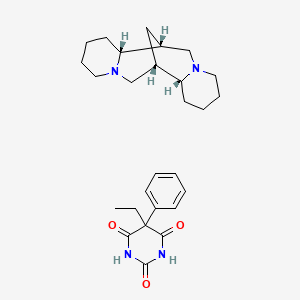
Einecs 302-124-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 302-124-3, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves the use of isobutylaldehyde as a raw material. The process includes aldol condensation and Cannizzaro reactions, which are completed in a one-step reaction process in the presence of a catalyst. Sodium alcoholate is used as the catalyst, which helps in forming the alcohol ester-12 .
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is optimized for high yield and efficiency. The process is designed to overcome the drawbacks of traditional methods, such as the use of toxic catalysts and high energy consumption. The use of sodium alcoholate as a catalyst ensures a simple process with high single-pass yield, low energy consumption, and environmental safety .
化学反応の分析
Types of Reactions
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
作用機序
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by forming stable complexes with target molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the application and the system in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate include:
2,2,4-trimethyl-1,3-pentanediol: A precursor in the synthesis of the monoisobutyrate ester.
Isobutylaldehyde: A key raw material used in the preparation of the compound.
2,2,4-trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative with similar properties.
Uniqueness
What sets 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate apart from similar compounds is its unique combination of high boiling point, low toxicity, and excellent film-forming properties. These characteristics make it particularly valuable in industrial applications, such as coatings and adhesives, where performance and safety are critical .
特性
CAS番号 |
94089-24-4 |
|---|---|
分子式 |
C27H38N4O3 |
分子量 |
466.6 g/mol |
IUPAC名 |
(1R,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2.C12H12N2O3/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h12-15H,1-11H2;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t12-,13+,14-,15-;/m1./s1 |
InChIキー |
PLWYIGBVGYMDOB-XKKAXVAMSA-N |
異性体SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





